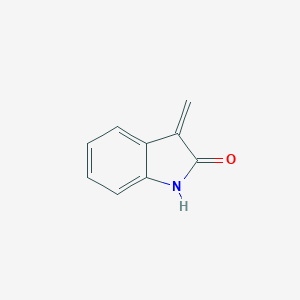

3-Methyleneoxindole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylidene-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXUUWYVUGBMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171855 | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861-29-6 | |

| Record name | Methyleneoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyleneoxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyleneoxindole and Its Derivatives

Established Synthetic Routes to the 3-Methyleneoxindole Core Scaffold

Several classical methods have been developed for the preparation of the this compound core, providing reliable pathways for its fundamental synthesis.

Reaction of Isatin (B1672199) with Wittig Reagents

One established route to synthesize this compound involves the reaction of isatin with Wittig reagents. Isatin, acting as a carbonyl compound, undergoes a Wittig reaction where a phosphorus ylide reacts with the ketone functionality at the C-3 position to form the exocyclic double bond characteristic of this compound. While direct yields for this compound synthesis were not specified in the provided information, related studies show that the Wittig reaction with isatin can lead to various 3-substituted oxindoles, including 3-(γ,δ-disubstituted)allylidene-2-oxindoles, and even 3-spiro-cyclopropanes when two equivalents of the Wittig reagent are employed. The formation of a strong phosphorus-oxygen double bond is a key driving force for the Wittig reaction, rendering it essentially irreversible.

Advanced Synthetic Strategies for Complex this compound Derivatives

More sophisticated strategies have emerged to synthesize complex this compound derivatives, often involving highly selective and efficient transformations.

Nucleophilic Vinylic Substitution (SNV) Approaches to 3-Methylene-Substituted Oxindoles

Nucleophilic Vinylic Substitution (SNV) reactions represent advanced methodologies for the construction of diverse 3-methylene-substituted oxindoles, which are crucial as pharmaceutical reagents and valuable synthons.

A key development in SNV approaches involves the utilization of (E)-3-(nitromethylene)oxindole as a powerful precursor. This precursor has been successfully employed in the synthesis of phosphonyl and sulfonyl substituted 3-methylene-oxindoles. An asymmetric catalytic SNV reaction, for example, has been developed to synthesize 3-alkenyl oxindoles from this precursor, achieving good yields with high regio- and enantioselectivity. Furthermore, a C6' bulky substituted quinine-catalyzed SNV reaction between 3-substituted oxindole (B195798) and (E)-3-(nitromethylene)-oxindole has been reported to furnish bisoxindole scaffolds featuring vinyl-substituted all-carbon quaternary stereocenters with high stereoselectivities.

Recent advancements include metal-free SNV mechanisms that proceed via a Michael addition followed by a 1,2-cis-elimination pathway. In this mechanism, the nitro group on the precursor acts as an effective leaving group (nucleofuge). The reaction initiates with a nucleophilic attack, characteristic of a Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated system. This is followed by an elimination step, leading to the formation of the desired 3-methylene-substituted oxindole derivative. This versatile approach allows for the formation of various bonds, including C-O, C-N, C-S, and C-C bonds, by employing different nucleophiles such as alcohols, phenols, amines, thiols, and β-ketoesters.

Compound PubChem CIDs

Stepwise Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation, a variant of the aldol (B89426) condensation, is a fundamental reaction employed in the synthesis of this compound derivatives. It involves the nucleophilic addition of an active methylene (B1212753) compound, such as oxindole, to an aldehyde or ketone in the presence of a basic catalyst, typically a secondary amine. This reaction leads to the formation of a carbon-carbon double bond, often followed by spontaneous dehydration to yield α,β-unsaturated carbonyl compounds. sigmaaldrich.comsci-hub.sebhu.ac.in While direct Knoevenagel condensation of oxindole with α,β-unsaturated ketones like chalcone (B49325) has proven challenging, mdpi.com stepwise approaches have been successfully developed to overcome these limitations and broaden the substrate scope, particularly for the synthesis of (E)-3-(1,3-diarylallylidene)oxindoles. mdpi.comnih.govmdpi-res.comresearchgate.net These methods are notable for being non-palladium-catalyzed, which is advantageous for substrates containing palladium-sensitive functional groups like iodoaryl moieties. mdpi.comnih.govmdpi-res.com

Knoevenagel/Allylic Oxidation/Wittig Strategy for 3-(1,3-Diarylallylidene)Oxindoles

This stepwise strategy provides an effective route to (E)-3-(1,3-diarylallylidene)oxindoles. The process begins with a Knoevenagel condensation of oxindole with an acetophenone, followed by an allylic oxidation, and concludes with a Wittig reaction. mdpi.comnih.govmdpi-res.com

A representative example involves the Ti(O^iPr)4/pyridine-mediated Knoevenagel condensation of oxindole with p-iodoacetophenone. This reaction successfully yields this compound (compound 5e) in 89% yield, exhibiting a preference for the Z-isomer (Z:E = 10:1). mdpi.commdpi-res.com Subsequently, allylic oxidation of compound 5e affords the corresponding aldehyde (compound 7e) in 78% yield. The final step, a Wittig reaction of compound 7e, produces the desired 3-(1,3-diarylallylidene)oxindole derivative (compound 3ea) in 80% yield. mdpi.commdpi-res.com This method is particularly valuable for synthesizing compounds with iodoaryl groups, which are generally incompatible with palladium-catalyzed reactions due to their high reactivity. mdpi.comnih.govmdpi-res.com

Table 1: Knoevenagel/Allylic Oxidation/Wittig Strategy Results

| Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |

| Knoevenagel Condensation | Oxindole, p-iodoacetophenone | This compound (5e) | 89 mdpi.commdpi-res.com | 10:1 mdpi.commdpi-res.com |

| Allylic Oxidation | This compound (5e) | Aldehyde (7e) | 78 mdpi.commdpi-res.com | N/A |

| Wittig Reaction | Aldehyde (7e) | 3-(1,3-Diarylallylidene)oxindole (3ea) | 80 mdpi.commdpi-res.com | N/A |

Knoevenagel/Aldol/Dehydration Strategy for Allylideneoxindole Scaffolds

As a complementary approach to the Knoevenagel/allylic oxidation/Wittig strategy, the Knoevenagel/aldol/dehydration sequence offers an alternative for synthesizing (E)-3-(1,3-diarylallylidene)oxindoles. mdpi.comnih.govmdpi-res.com This method is particularly useful when the allylic oxidation step, especially with reagents like SeO2, leads to the decomposition of certain Knoevenagel adducts. mdpi.com

This strategy capitalizes on the presence of a methyl group at the γ-position of the α,β-unsaturated carbonyl moiety, which serves as a functional handle for an aldol reaction. mdpi.com For instance, applying this aldol/dehydration sequence to a specific Z-isomer of a Knoevenagel adduct (Z)-5d, various 3-(1,3-diarylallylidene)oxindole derivatives (e.g., 3da, 3db, 3dc, 3dd) can be obtained. mdpi-res.com The yields for these transformations typically range from moderate to high, as detailed in Table 2. mdpi-res.com

Table 2: Knoevenagel/Aldol/Dehydration Strategy Yields for (Z)-5d Derivatives

| Entry | R Group | Aldol Product Yield (%) | Dehydration Product Yield (%) |

| 1 | H | 93 mdpi-res.com | 90 mdpi-res.com |

| 2 | Cl | 75 mdpi-res.com | 93 mdpi-res.com |

| 3 | NO2 | 86 mdpi-res.com | 45 mdpi-res.com |

| 4 | NO2 (reflux, 20h) | N/A | 79 mdpi-res.com |

| 5 | OMe | 63 mdpi-res.com | 91 mdpi-res.com |

Intramolecular Chloroacylation of Alkyne-Tethered Carbamoyl (B1232498) Chlorides for E-3-(Chloromethylene)oxindoles

The synthesis of E-3-(chloromethylene)oxindoles can be achieved through a robust, general, and stereoselective intramolecular chloroacylation of alkyne-tethered carbamoyl chlorides. researchgate.netnih.gov A key catalytic system for this transformation involves PdCl2(PhCN)2. researchgate.netnih.gov

The reaction mechanism proceeds via a stereo- and regioselective chloropalladation of an internal alkyne, which generates a nucleophilic vinyl Pd(II) species. This intermediate then undergoes an intramolecular cross-coupling with the carbamoyl chloride moiety. researchgate.netnih.gov This methodology is characterized by its mild reaction conditions, insensitivity to moisture and air, and scalability. researchgate.netnih.gov The resulting 3-(chloromethylene)oxindole products are typically formed with high Z:E selectivity, often exceeding 95:5. researchgate.netnih.gov

Alternative approaches to control stereoselectivity have also been explored. For instance, Lautens and coworkers discovered that the use of hexafluoroisopropanol (HFIP) at elevated temperatures (approximately 100 °C) can promote the cycloisomerization of alkyne-tethered carbamoyl chlorides to exclusively yield (E)-3-(chloromethylene)oxindoles under metal-free conditions. rsc.org However, this metal-free method is not suitable for substrates with sterically bulky TIPS alkynyl substituents. rsc.org Conversely, Pd(II) catalysis has been shown to shift the stereoselectivity towards the corresponding (Z)-isomers, achieving Z/E ratios ranging from 3.8:1 to over 99:1. rsc.org

Organocatalytic Approaches to Chiral this compound Derivatives

Organocatalysis has emerged as a powerful and efficient strategy for the asymmetric synthesis of chiral this compound derivatives, particularly those featuring C3-quaternary stereocenters. researchgate.netacs.orgresearchgate.net These methods often involve one-pot, multistep cascade reactions, enabling the construction of complex chiral products from readily available and simple starting materials under mild reaction conditions. researchgate.netumich.edu A significant advantage of organocatalytic approaches is the elimination of the need for costly protection-deprotection steps and the purification of intermediates, contributing to improved synthetic efficiency. researchgate.netumich.edu

Chiral Thiourea-Catalyzed Michael/Ring-Reorganization Cyclization for γ-Lactams

A notable organocatalytic method for synthesizing chiral γ-lactams involves a chiral thiourea-catalyzed Michael/ring-reorganization cyclization reaction between 3-methyleneoxindoles and N-(p-toluenesulfonyl)-α-amino ketones. rsc.orgbsky.appresearchgate.netresearchgate.netbsky.apprsc.org This methodology is highly effective in generating a diverse range of optically pure γ-lactams. rsc.orgresearchgate.netrsc.org

The reaction typically proceeds under mild conditions, such as stirring in ethyl acetate (B1210297) (EtOAc) at room temperature (25 °C) for 36 hours, with a 10 mol% catalyst loading of a chiral thiourea (B124793) catalyst (e.g., catalyst 3e). rsc.org The method consistently achieves high yields, ranging from 60% to 86%, and exceptional stereoselectivity, with diastereomeric ratios (dr) up to 20:1 and enantiomeric excesses (ee) greater than 99%. rsc.orgresearchgate.netrsc.org Scalability has been confirmed through gram-scale experiments, demonstrating that the high yield and stereoselectivity are maintained. rsc.orgresearchgate.netrsc.org This approach facilitates the construction of complex chiral γ-lactams possessing three consecutive chiral centers. rsc.orgresearchgate.net

Table 3: Chiral Thiourea-Catalyzed γ-Lactam Synthesis Results

| Catalyst Type | Substrate (this compound) | Substrate (N-(p-toluenesulfonyl)-α-amino ketone) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Thiourea (e.g., 3e) | Various derivatives | Various derivatives | 60-86 rsc.orgresearchgate.netrsc.org | Up to 20:1 rsc.orgresearchgate.netrsc.org | >99% rsc.orgresearchgate.netrsc.org |

Aza-Michael/Annulation Cascades in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles

Aza-Michael/annulation cascades of 3-methyleneoxindoles represent a significant strategy for the asymmetric synthesis of various nitrogen-containing heterocycles. rsc.orgrsc.orgresearchgate.netresearchgate.net The reactivity of Ts-protected α-amino ketones, often used as nucleophiles in these cascades, is influenced by their ability to adopt distinct tautomeric forms under basic conditions. rsc.orgrsc.orgresearchgate.net Empirical evidence suggests that when the α-carbon of the Ts-protected α-amino ketone acts as the initial point of attack, a Michael addition followed by a ring-opening event is the predominant pathway, rather than an aza-Michael/aldol cascade. rsc.orgrsc.org

A notable application of this strategy is the highly enantioselective synthesis of 3,3'-spirooxindole γ-lactams, which feature three contiguous stereocenters (including two quaternary centers). This is achieved through aza-Michael/Mannich cascade reactions involving α-imine-β-oxobutanamides and methyleneindolinones. researchgate.net The reactions are effectively catalyzed by bifunctional diaminocyclohexane-derived thiourea catalysts. researchgate.net These cascade reactions typically afford the desired products in moderate to good yields (up to 78%), with moderate to good diastereoselectivities (up to 10:1 dr), and excellent enantioselectivities (up to >99% ee). researchgate.net

Table 4: Aza-Michael/Annulation Cascade Results for 3,3'-Spirooxindole γ-Lactams

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| α-imine-β-oxobutanamides | Methyleneindolinones | Bifunctional diaminocyclohexane-derived thiourea | Up to 78 researchgate.net | Up to 10:1 researchgate.net | Up to >99% researchgate.net |

Transition Metal-Catalyzed Syntheses Involving this compound

Magnesium-Catalyzed Reactions of 3-Ylidene Oxindoles with Sulfonium (B1226848) Ylides

Magnesium-catalyzed reactions represent an effective strategy for the cyclopropanation of 3-ylidene oxindoles (e.g., (3E)-3-(1-ketoindan-2-ylidene)oxindole, PubChem CID: 25220924) with sulfonium ylides (e.g., Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide, PubChem CID: 138526; or dimethyloxosulfonium methylide, generated from Trimethylsulfoxonium iodide, PubChem CID: 74498). A notable example involves the asymmetric cyclopropanation of 3-alkenyl-oxindoles, such as 3-phenacylideneoxindole (PubChem CID: 682362), utilizing a chiral N,N'-dioxide/Mg(II) complex. nih.govhmdb.casigmaaldrich.com

Research findings indicate that this methodology can achieve excellent yields, high diastereoselectivity, and good enantioselectivity. For instance, when using a chiral N,N'-dioxide/Mg(OTf)₂ complex in dichloromethane (B109758) (CH₂Cl₂) at 35 °C for 16 hours, a yield of 99% was reported, along with a diastereoselectivity (dr) of 92:8 and an enantiomeric excess (ee) of 91%. hmdb.ca The presence of electron-withdrawing N-protecting groups, such as t-butyloxycarbonyl (Boc) and acetyl (Ac), on the isatin moiety enhances the electrophilicity of the C2 atom and contributes to high reactivity and diastereoselectivity. nih.gov The mechanism involves the formation of a C₂-Cα bond, followed by a carbanion SN2 substitution, which constructs the three-membered ring of spiro-cyclopropyl oxindoles, releasing dimethylsulfoxide. nih.gov The stereoselectivity is influenced by the shielding effect of specific ligand groups and the repulsion between reactant groups. nih.gov

Table 1: Representative Magnesium-Catalyzed Cyclopropanation of 3-Alkenyl-oxindoles

| Substrate (3-Alkenyl-oxindole) | Sulfoxonium Ylide | Catalyst System | Conditions | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| 3-Phenacylideneoxindole (CID 682362) | Dimethyloxosulfonium methylide | Chiral N,N'-dioxide/Mg(OTf)₂ | CH₂Cl₂, 35 °C, 16 h | 99 hmdb.ca | 92:8 hmdb.ca | 91% hmdb.ca |

Rhodium(III)-Catalyzed Dual C-H Activation for Axially Chiral Spirocycles

Rhodium(III)-catalyzed dual C-H activation has emerged as a powerful strategy for the enantioselective synthesis of axially chiral spirocycles. sigmaaldrich.com This approach leverages the ability of Rh(III) catalysts to activate C-H bonds, enabling the construction of complex three-dimensional structures from simpler aromatic precursors.

A notable application involves the enantioselective Satoh-Miura type reaction, where a Rh(III) catalyst facilitates a dual C-H activation to form axially chiral spirocycles with high enantioselectivity. sigmaaldrich.com Furthermore, Rh(III)-catalyzed spiroannulative synthesis of nitrones has been reported, proceeding via C-H arylation to generate atropomerically metastable biaryls. This process exhibits a high degree of chirality transfer, with enantiomeric excesses ranging from 80% to 97% for various quinone diazide substrates.

Another development features Cp*Rh(III)-catalyzed tandem C-H activation/[3+2]-annulation reactions of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes. This method provides an efficient route to novel CF₃-containing spiro-[indene-proline] derivatives. The dehydroproline moiety acts as a directing group, facilitating the selective activation of the aromatic C-H bond.

Copper-Catalyzed Cyclization Reactions for Spirooxindoles

Copper catalysis has proven to be an efficient and reliable method for the synthesis of spirooxindoles, a class of compounds with significant presence in natural products and pharmaceuticals. These reactions often involve cyclization processes, including both intramolecular and intermolecular annulations.

A significant contribution in this area is the copper-catalyzed one-pot, three-component diastereoselective synthesis of 3-spiroazetidinimine-2-oxindoles. sigmaaldrich.com This method allows for the construction of spirocyclic structures with high anti-diastereoselectivity. sigmaaldrich.com The versatility of copper catalysis in spirooxindole synthesis is further highlighted by its application in various annulation reaction types, with detailed insights into potential reaction mechanisms being continuously explored.

Dimerization Reactions Leading to Bis(3-methylene)oxindole Derivatives

Dimerization reactions offer a direct pathway to construct complex bis(3-methylene)oxindole derivatives, which are characterized by two oxindole units linked by an ethylene (B1197577) bridge. These derivatives are of interest due to their unique structural features and potential applications.

Base-Promoted Dimerization of Morita-Baylis-Hillman Carbonates of Isatin

A prominent method for synthesizing bis(3-methylene)oxindole derivatives involves the base-promoted dimerization of Morita-Baylis-Hillman (MBH) carbonates of isatin (Isatin, PubChem CID: 7054). MBH carbonates of isatins are readily accessible through base-promoted MBH reactions of isatins with activated alkenes.

This dimerization reaction typically affords ethylene-bridged bis(3-methylene)oxindole derivatives with notable diastereomeric ratios, often around 4:1. The process not only provides a convenient synthetic protocol for these dimeric compounds but also helps in understanding the nucleophilic substitution reactions of MBH carbonates of isatin with various N- and P-containing nucleophiles. The relative configurations of these polycyclic compounds have been elucidated through techniques such as single crystal X-ray diffraction.

Table 2: Data on Base-Promoted Dimerization of MBH Carbonates of Isatin

| Starting Material | Catalyst/Conditions | Product Class | Diastereomeric Ratio (dr) | Key Findings |

| MBH carbonates of Isatin | Base-promoted | Ethylene-bridged bis(3-methylene)oxindole derivatives | ~4:1 | Convenient synthesis, clarifies nucleophilic substitution reactions. |

Chemical Reactivity and Mechanistic Investigations of 3 Methyleneoxindole

Intrinsic Reactivity Profile of the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group of 3-methyleneoxindole is central to its chemical reactivity. This group contributes to the molecule's utility as a building block for further synthetic transformations nih.gov. This compound can function as an electrophilic alkylating agent, capable of reacting with nucleophiles such as reactive thiols through Michael addition nih.gov. Beyond its electrophilic character, this compound also participates in nucleophilic vinylic substitution (SNV) reactions outbreak.info. Furthermore, the exocyclic double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions guidetopharmacology.org.

Detailed Reaction Mechanisms and Pathways

Kinetic Studies of Oxidation Reactions Involving this compound Formation

This compound is a product formed in various oxidation reactions. For instance, it is generated from the oxidation of 3-methylindole (B30407) by potassium bromate (B103136) nih.gov. It also arises from the enzymatic oxidation of indole-3-acetic acid (IAA) catalyzed by IAA oxidase in plant tissues, such as peach seeds metabolomicsworkbench.orgnih.gov.

Kinetic investigations are fundamental to elucidating the underlying mechanisms of these reactions fishersci.caciteab.com. In the oxidation of 3-methylindole by potassium bromate, kinetic studies revealed a first-order dependence on the concentrations of 3-methylindole, potassium bromate, and hydrogen ions nih.gov. Similarly, the rate of this compound formation catalyzed by peach IAA oxidase was kinetically characterized, demonstrating non-competitive inhibition by catechin (B1668976) metabolomicsworkbench.org.

Table 1: Summary of Kinetic Observations in this compound Formation

| Reaction System | Reactant Order (Observed) | Inhibitor Effect (if any) | Source |

| Oxidation of 3-Methylindole by Potassium Bromate | First-order in [3-Methylindole], [KBrO3], and [H+] | Not specified | nih.gov |

| Enzymatic Oxidation of Indole-3-acetic acid (IAA) | Not explicitly stated for all reactants; rate monitored | Non-competitive by Catechin | metabolomicsworkbench.org |

Elucidation of Electrophilic Attack Mechanisms

The formation of this compound in the oxidation of 3-methylindole by potassium bromate proceeds through a mechanism involving electrophilic attack. The oxidant, potassium bromate (KBrO3), initiates the reaction by an electrophilic attack at the nucleophilic C-3 position of 3-methylindole nih.gov. This attack is accompanied by the nucleophilic displacement of the bromate ion nih.gov. The proposed mechanism is further supported by quantum chemical calculations, which analyze the optimized structures of intermediates and transition states, as well as activation free energy changes nih.gov.

Influence of Ionic Strength and Dielectric Constant on Reaction Rates

The influence of environmental factors such as ionic strength and dielectric constant on reaction rates provides critical insights into reaction mechanisms. In the oxidation of 3-methylindole by potassium bromate, the reaction rate was found to be negligibly affected by changes in ionic strength, which was maintained by the addition of sodium perchlorate (B79767) nih.gov. This observation suggests that the rate-determining step involves a reaction between neutral species and an ionic species, or between two neutral species, where changes in ion-ion interactions have minimal impact nih.govresearchgate.net.

Conversely, the reaction rate for the oxidation of 3-methylindole by potassium bromate increased with a decrease in the percentage of acetic acid in the solvent medium, which corresponds to an increase in the dielectric constant of the medium nih.gov. This positive correlation with dielectric constant indicates that there is charge development in the transition state, leading to a more polar activated complex compared to the reactants nih.gov. Such a dependency is characteristic of polar reaction mechanisms nih.govresearchgate.net. Generally, for ionic reactions, the rate is significantly influenced by the nature of the solvent and ionic strength; increasing ionic strength can accelerate reactions between similarly charged species and decelerate reactions between oppositely charged species researchgate.net.

Elimination Reactions of this compound Conjugates (e.g., Glutathione-Methyleneoxindole)

This compound can be generated through elimination reactions from its conjugates, such as the glutathione (B108866) (GSH)-3-methyleneoxindole conjugate (GSMOI) nih.govnih.gov. GSMOI has been investigated as a potential mechanism-based inhibitor for Glyoxalase I (GxI), an enzyme involved in the detoxification of methylglyoxal (B44143) nih.govnih.gov. The proposed mechanism suggests that upon binding to the active site of GxI, the enzyme catalyzes a proton transfer elimination reaction on GSMOI, leading to the release of glutathione and the formation of this compound nih.govnih.gov. Subsequently, the highly reactive this compound can irreversibly alkylate a cysteine residue within the enzyme's active site via a Michael addition, thereby inhibiting GxI nih.gov.

Kinetic studies on the elimination of GSH from GSMOI have been performed by monitoring the formation of this compound using UV-Vis spectroscopy nih.govnih.gov. These studies showed that incubating GSMOI in phosphate (B84403) buffers at different pH values (6, 7, and 8) resulted in a substantial decrease in the reaction rate below pH 6 nih.govnih.gov. This pH dependence suggests that the elimination reaction follows either an E2 or an E1cb mechanism nih.govnih.gov.

Elucidation of the E1cb Conjugate Base Intermediate Mechanism

To distinguish between the E2 and E1cb mechanisms for the elimination of GSH from GSMOI, further investigations were conducted using 1H NMR to study proton exchange in D2O solvent nih.gov. These studies definitively demonstrated that the C-3 proton of GSMOI undergoes rapid exchange with D2O solvent without the concomitant formation of this compound nih.gov. This observation provides conclusive evidence that the reaction proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism nih.govwikipedia.org.

The E1cb mechanism is a two-step elimination process that typically occurs under basic conditions fishersci.cauni.lu. The first step involves the abstraction of a relatively acidic proton by a base, which generates a stabilized carbanion intermediate, known as the conjugate base fishersci.cauni.lu. This deprotonation step may or may not be reversible fishersci.ca. The second step involves the lone pair of electrons on the stabilized anion moving to the adjacent atom, leading to the expulsion of a leaving group and the formation of a double bond fishersci.ca. Key requirements for a reaction to proceed via an E1cb pathway include the presence of an acidic hydrogen on the β-carbon and a relatively poor leaving group on the α-carbon fishersci.ca. The stability of the carbanion intermediate plays a crucial role in favoring the E1cb mechanism fishersci.ca.

Proton Exchange Dynamics in Aqueous Environments

Cycloaddition Reactions of this compound Derivatives

3-Methyleneoxindoles have proven to be highly valuable precursors in cycloaddition reactions, serving as effective dipolarophiles for the construction of diverse 3,3′-spirocyclic oxindoles. researchgate.netacs.org These reactions are crucial for rapidly building optically enriched spiro-cyclic products due to their high potential and efficiency. The versatile reactivity of 3-methyleneoxindoles has opened new avenues for developing various building blocks and synthetic compounds, including those with significant biological activity. researchgate.net Cycloaddition reactions involving 3-methyleneoxindoles encompass a range of types, including [2+1], [2+2], [3+2], [4+2], and [5+2] cycloadditions, each contributing to the synthesis of complex spirooxindole derivatives. researchgate.net

1,3-Dipolar Cycloadditions with Nitrile Oxides

The 1,3-dipolar cycloaddition (1,3-DC) reactions of nitrile oxides with this compound have been extensively studied, particularly through density functional theory (DFT) to elucidate their mechanisms and regioselectivity. researchgate.netx-mol.netresearchgate.netresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.neticm.edu.plmdpi.com These reactions are a fundamental approach for the synthesis of five-membered heterocycles, specifically isoxazoline (B3343090) derivatives, which can be further transformed into valuable β-hydroxycarbonyl or β-dicarbonyl products. mdpi.comwikipedia.org

Computational studies, often at the M06-2X/6-311++G(d,p) level of theory, indicate that the 1,3-dipolar cycloaddition of nitrile oxides to this compound predominantly proceeds via a concerted pathway. researchgate.netx-mol.netresearchgate.netresearchgate.netmdpi.com This concerted mechanism is generally found to be more energetically favorable than a stepwise pathway, suggesting a synchronous or asynchronous bond formation in a single step. researchgate.netresearchgate.netresearchgate.net

The regioselectivity of these cycloadditions is a critical aspect, and theoretical investigations consistently predict the main product to be 3,5-substituted isoxazoline derivatives, which aligns with experimental observations. researchgate.netx-mol.netresearchgate.net This regioselectivity is primarily governed by frontier molecular orbital (FMO) interactions, specifically the orbital interaction between the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide and the highest occupied molecular orbital (HOMO) of this compound. researchgate.netresearchgate.netmdpi.comfiveable.me

Substituent effects on the nitrile oxides play a significant role in determining both the reactivity and regioselectivity of the cycloaddition. A notable finding is the observation of opposite regioselectivity when comparing nitrile oxides bearing electron-donating groups (such as methyl and phenyl) versus those with electron-withdrawing groups (like cyano (CN) and methoxycarbonyl (CO2Me)). researchgate.netx-mol.netresearchgate.netresearchgate.neticm.edu.pl This highlights the electronic control exerted by the substituents on the reaction outcome.

Formal [4+2] Cycloaddition for Fused Spirooxindole Frameworks

Beyond 1,3-dipolar cycloadditions, 3-methyleneoxindoles are also key substrates in formal [4+2] cycloaddition reactions, providing direct access to complex 3,4-fused spirooxindole frameworks. researchgate.netchemrxiv.orgchemrxiv.orgbohrium.combohrium.commdpi.com A notable development in this area involves a visible light-mediated strategy that enables the cyclization at the unactivated C4 position of this compound. researchgate.netchemrxiv.orgchemrxiv.org

This protocol allows for the construction of intricate 3,4-fused spirooxindole frameworks featuring four contiguous chiral centers, without the need for pre-functionalization of the C4 position. researchgate.netchemrxiv.orgchemrxiv.org The reaction proceeds under visible light irradiation in the presence of a catalytic amount of cerium(III) chloride (CeCl3) under alkaline conditions. researchgate.netchemrxiv.orgchemrxiv.org The method demonstrates high chemo- and regioselectivity, yielding the desired 3,4-fused spirooxindoles in moderate to good yields. researchgate.netchemrxiv.orgchemrxiv.org Furthermore, the practicality of this approach is underscored by its scalability to gram quantities and its ability to proceed smoothly even under direct sunlight. researchgate.netchemrxiv.orgchemrxiv.org This synthetic strategy offers a new and efficient pathway for building complex molecular architectures. researchgate.netchemrxiv.orgchemrxiv.org

Investigations of [2+1], [2+2], [3+2], and [5+2] Cycloaddition Pathways

The exocyclic double bond of this compound makes it a valuable component in diverse cycloaddition reactions, facilitating the construction of complex polycyclic frameworks.

[3+2] Cycloaddition Reactions: A notable application involves the highly regio- and stereoselective [3+2] cycloaddition reaction between isatin-derived Morita-Baylis-Hillman (MBH) carbonates and 3-methyleneoxindoles acs.orgacs.orgnih.gov. This reaction effectively constructs novel 3,3′-cyclopentenyldispirooxindoles, which are characterized by the presence of two adjacent quaternary spirostereocenters acs.orgnih.gov. The process typically employs a chiral tertiary amine catalyst, such as β-isocupreidine, under mild conditions, leading to excellent stereocontrol. Reported results indicate high diastereomeric ratios (dr) and enantiomeric excesses (ee) for the resulting products acs.org.

Formal [4+2] Cycloaddition Reactions: Investigations have also revealed a visible light-mediated formal [4+2] cycloaddition of this compound chemrxiv.orgchemrxiv.org. This strategy enables the functionalization of the unactivated C4 position of this compound, leading to the formation of 3,4-fused spirooxindoles chemrxiv.orgchemrxiv.org. The reaction is catalyzed by a catalytic amount of CeCl3 under alkaline conditions and proceeds with high chemo- and regio-selectivity, affording complex spiro oxindole (B195798) frameworks with four contiguous chiral centers. This method has been demonstrated to be effective even under direct exposure to sunlight chemrxiv.org.

[2+2+1] Cascade Annulation: Furthermore, 3-methyleneoxindoles participate in cascade annulation reactions. For instance, a DABCO-promoted cascade annulation involving alkyl isocyanides and two molecules of 3-methyleneoxindoles has been reported to yield functionalized dispiro[indoline-3,1′-cyclopentane-3′,3′′-indolines] researchgate.net. This pathway represents a formal [2+2+1] cycloaddition, highlighting the versatility of this compound as a building block in multicomponent reactions researchgate.net.

The stereochemical outcomes and yields of these cycloaddition pathways are summarized in the following table:

| Cycloaddition Type | Reactants Involving this compound | Catalyst/Conditions | Key Products | Yields/Stereoselectivity | Reference |

| [3+2] | Isatin-derived MBH carbonates | Chiral tertiary amine (e.g., β-isocupreidine) | 3,3′-Cyclopentenyldispirooxindoles | Up to >99:1 dr, >99% ee | acs.org |

| Formal [4+2] | This compound (C4-H functionalization) | CeCl3, visible light, alkaline conditions | 3,4-Fused spirooxindoles | Moderate to good yields, excellent chemo- and regio-selectivity | chemrxiv.org |

Nucleophilic Substitution Reactions with Morita-Baylis-Hillman Carbonates of Isatin (B1672199)

Morita-Baylis-Hillman (MBH) carbonates derived from isatin are recognized as potent synthons for constructing diverse spirooxindole skeletons due to their heightened reactivity, attributed to the electron-withdrawing effect of the oxindole motif beilstein-journals.orgresearchgate.netresearchgate.net. Investigations into their nucleophilic substitution reactions have demonstrated their utility in synthesizing a variety of functionalized 3-substituted oxindole derivatives beilstein-journals.orgscilit.com.

These reactions typically involve the interaction of MBH carbonates of isatins with various N- and P-containing nucleophiles beilstein-journals.orgresearchgate.netscilit.com. The successful preparation of diverse functionalized 3-substituted oxindole derivatives has been achieved with satisfactory yields and high diastereoselectivity beilstein-journals.orgscilit.com. Furthermore, the base-promoted dimerization of MBH carbonates of isatin has been observed to yield ethylene-bridged bis(3-methylene)oxindole derivatives with a diastereomeric ratio of approximately 4:1 beilstein-journals.orgscilit.com.

Characterization of Allylic SN2 Reaction Pathways

The nucleophilic substitution reactions involving MBH carbonates of isatins frequently proceed through an allylic SN2' pathway beilstein-journals.orgscilit.comsemanticscholar.orgbohrium.com. This mechanism involves the displacement of the carbonate moiety by an incoming nucleophile acs.org. In the presence of Lewis bases, isatin-derived MBH adducts are prone to allylic substitutions with a broad range of nucleophiles, often following an SN2'-SN2' reaction pattern researchgate.net.

A specific example illustrating this pathway is the allylic sulfonylation of MBH carbonates with sodium sulfinates semanticscholar.org. This reaction proceeds rapidly and smoothly via an SN2' mechanism under mild and catalyst-free conditions, providing trisubstituted allylic sulfones in high yields and with good to excellent stereoselectivity semanticscholar.org.

| Reaction Type | Reactants | Conditions | Yield Range | Selectivity (Z/E) | Reference |

| Allylic Sulfonylation (SN2') | MBH carbonates + Sodium Sulfinates | Catalyst-free, 40 °C, 2 h | 71–99% | 79:21 to >99:1 | semanticscholar.org |

Organocatalytic Ring-Opening and Rearrangement Cascade Reactions

3-Methyleneoxindoles are key substrates in organocatalytic ring-opening and rearrangement cascade reactions, leading to the synthesis of complex chiral molecules.

One such transformation is the chiral thiourea-catalyzed Michael/ring-reorganization cyclization of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones rsc.orgrsc.org. This cascade reaction enables the asymmetric synthesis of γ-lactams, generating a range of optically pure products rsc.org. The reaction proceeds under mild conditions, yielding γ-lactams in good to excellent yields with high stereoselectivity rsc.org.

Another significant cascade involves the reaction of 3-aminooxindoles with 3-methyleneoxindoles under basic conditions researchgate.net. In this process, the C3 position of the 3-aminooxindole undergoes conjugate addition to the this compound. Subsequently, the free amine facilitates a ring-opening of the oxindole moiety, ultimately leading to the formation of spirolactams researchgate.net. This one-pot ring-opening/ring-closure process has been effectively utilized to assemble novel polycyclic spirooxindoles with high yields and good diastereoselectivities researchgate.net.

| Reaction Type | Reactants | Catalyst/Conditions | Yield Range | Stereoselectivity | Reference |

| Michael/Ring-Reorganization Cyclization | 3-Methyleneoxindoles + N-(p-toluenesulfonyl)-α-amino ketones | Chiral thiourea (B124793) | 60–86% | Up to 20:1 dr, >99% ee | rsc.org |

| One-pot Ring-Opening/Ring-Closure | Methyleneindolinone + 3-Aminooxindole | Basic conditions | Up to 95% | Up to >95:5 d.r. | researchgate.net |

Isomerization and Halide-Exchange Experiments for Reaction Mechanism Elucidation

Isomerization and halide-exchange experiments play a crucial role in elucidating the intricate mechanisms of reactions involving 3-methyleneoxindoles. These non-kinetic methods provide valuable insights into reaction pathways and intermediate species slideshare.net.

Isomerization Studies: In the context of BF3-catalyzed intramolecular fluorocarbamoylation of alkynes, a thermodynamically driven Z-E isomerization has been observed for methylene oxindoles acs.org. This isomerization is facilitated by a transition state exhibiting aromatic character acs.org. In contrast, for γ-lactams, this aromatic stabilization is not relevant, resulting in a higher barrier for isomerization and the exclusive formation of the Z-isomer acs.org.

Furthermore, 3-methyleneoxindoles can undergo ring expansion to quinolones scielo.br. Mechanistic investigations, supported by 1H NMR data, indicate that isomeric methyleneoxindoles converge to the same products through a nucleophilic ring-opening step followed by a Z-E interconversion of benzylidene intermediates scielo.br. While the Z isomer is generally more stable due to steric repulsions, the irreversible cyclization from the E isomer shifts the equilibrium towards its formation scielo.br. The presence of electron-withdrawing groups on the aromatic nucleus can influence this equilibrium by reducing the nucleophilicity of the carbamoyl (B1232498) nitrogen, thereby favoring the Z isomer scielo.br.

Halide-Exchange Experiments: Halide-exchange experiments are instrumental in understanding the steps involved in reactions where halides are exchanged or incorporated. For instance, in palladium-catalyzed carbohalogenation of alkynes for synthesizing methylene oxindoles, an unusual reductive elimination of C(sp2)-X from Pd(II) is a key mechanistic step rsc.org. Catalytic pathways in such reactions involve oxidative addition, alkyne insertion, cis → trans isomerization, and reductive elimination rsc.org. Oxidative addition can be the reactivity-limiting step for aryl halide substrates, whereas alkyne insertion may be limiting for carbamoyl chloride substrates rsc.org.

Characterization of Reactive Intermediates in Chemical and Metabolic Processes

The identification and characterization of reactive intermediates are vital for a comprehensive understanding of the chemical and metabolic transformations of this compound.

In Chemical Processes: In various synthetic transformations, activated allylic ylides emerge as significant reactive intermediates beilstein-journals.orgresearchgate.netresearchgate.netbohrium.com. These ylides are typically generated from MBH carbonates of isatins in the presence of Lewis bases and subsequently undergo diverse allylic substitution and annulation reactions beilstein-journals.orgresearchgate.netresearchgate.netbohrium.com.

For visible light-mediated reactions of this compound, mechanistic studies suggest the involvement of radical intermediates chemrxiv.org. Upon photoirradiation, this compound can form a radical intermediate (Intermediate I), which may exist in equilibrium with a less stable Intermediate II chemrxiv.org. This intermediate can then interact with CeCl3-activated this compound to form a diradical intermediate (Intermediate III), which proceeds through cyclization to Intermediate IV, followed by aromatization via deprotonation to yield the final product chemrxiv.org.

In Metabolic Processes: this compound is also characterized as a reactive intermediate or product in biological systems. It is involved in enzymatic reactions, notably as a product of the enzyme this compound reductase (EC 1.3.1.17) wikipedia.org. This oxidoreductase catalyzes the conversion of 3-methyl-1,3-dihydroindol-2-one and NADP+ to 3-methylene-1,3-dihydro-2H-indol-2-one, NADPH, and H+ wikipedia.org.

Furthermore, this compound has been identified as a photooxidation product of indol-3-ylacetic acid (IAA) and has demonstrated the ability to stimulate the growth of oat coleoptile sections cas.cz. Its presence and characterization in metabolomics databases further underscore its relevance in metabolic contexts .

Structural Diversity and Research on 3 Methyleneoxindole Derivatives

Strategies for Generating Structural Diversity in 3-Methyleneoxindole Analogues

Diversity-oriented synthesis (DOS) is a crucial approach in drug discovery and medicinal chemistry, facilitating the rapid generation of skeletally varied organic compounds from relatively simple starting materials. fishersci.co.uk Strategies for achieving structural diversity in this compound analogues frequently involve multi-component reactions, cycloadditions, ring-closing metathesis, and tandem processes. fishersci.co.uk Techniques such as functional group pairing and "build/couple/pair" are also employed to maximize the range of accessible structures. fishersci.co.uk

3-Methyleneoxindoles are highly valued synthons due to their unique molecular framework and versatile reactivity. They readily participate in allylic substitution and annulation reactions, leading to a broad spectrum of 3-substituted and spirooxindole derivatives. Morita-Baylis-Hillman (MBH) carbonates derived from isatins are particularly powerful precursors in this context, as they can be transformed into activated allylic ylides, which are instrumental in constructing diverse spirooxindole skeletons.

Asymmetric catalytic 1,3-dipolar cycloaddition reactions, employing methyleneindolinones as dipolarophiles, have emerged as a significant method for synthesizing spiro[pyrrolidin-3,3′-oxindole] derivatives with high enantiopurity and structural diversity. fishersci.senih.govnih.gov Furthermore, annulation reactions involving isocyanides and this compound molecules can yield complex functionalized dispiro[indoline-3,1′-cyclopentane-3′,3′′-indolines]. fishersci.ca The reaction of bindone (B167395) ([1,2′-biindenylidene]-1′,3,3′-trione) with 3-methyleneoxindoles, promoted by 1,4-Diazabicyclo[2.2.2]octane (DABCO), has demonstrated remarkable molecular diversity, leading to spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivatives and more complex dispiro[indoline-3,6′-[4b,6a]ethanoindeno[1,2-a]fluorene-14′,3″-indolines] depending on the reaction conditions. wikipedia.orgherts.ac.uk

Latentiated Derivatives of this compound and Bioactivation Concepts

Research has also focused on the synthesis of latentiated derivatives of this compound. wikipedia.orgwikipedia.org These derivatives are designed as prodrugs, intended to be converted into the active this compound species through specific bioactivation processes within biological systems. wikipedia.orgwikipedia.org The design of these latentiated forms involves varying the leaving and cleaved groups, influencing their stability and release mechanisms. wikipedia.orgwikipedia.org Early investigations into the cytotoxic activity of some of these latentiated compounds against L-1210 lymphoid leukemia and P-388 lymphocytic leukemia, however, indicated inactivity in those specific assays. wikipedia.orgwikipedia.org

Spirocyclic Oxindole (B195798) Derivatives Based on this compound

Spirooxindoles represent a significant class of compounds found in numerous natural products and are recognized for their diverse and often potent biological activities. ontosight.ai Consequently, the development of efficient synthetic methodologies for constructing the spirooxindole motif is of paramount importance in both synthetic organic and medicinal chemistry. ontosight.ai 3-Methyleneoxindoles serve as crucial precursors in the synthesis of a wide variety of these spirocyclic oxindole derivatives. wikipedia.orgwikipedia.org

Bispirooxindoles and their Stereochemical Aspects

Bispirooxindoles, characterized by the presence of multiple spiro centers, are synthesized through various sophisticated chemical strategies. wikipedia.orgfishersci.ca A common approach involves domino Michael addition/aldol (B89426) reactions, frequently facilitated by bifunctional thiourea (B124793) catalysts. wikipedia.org Highly efficient and stereoselective methods for their construction include [3+2] cycloaddition reactions, often utilizing azomethine ylides generated in situ from isatin (B1672199) and proline, which then react with electron-deficient alkenes. fishersci.ca The precise stereochemistry of these complex bispirooxindoles is typically elucidated through single-crystal X-ray analysis. fishersci.casigmaaldrich.com

Enantioselective and diastereoselective syntheses of bispirooxindoles have been achieved using catalysts derived from cinchona alkaloids. wikipedia.org Furthermore, the base-promoted dimerization of Morita-Baylis-Hillman (MBH) carbonates of isatin can lead to ethylene-bridged bis(3-methylene)oxindole derivatives, often with specific diastereomeric ratios. fishersci.ca The synthesis of highly functionalized dispirobisoxindole derivatives, featuring up to four stereogenic centers, has also been accomplished via [3+2] cycloaddition reactions conducted in ionic liquids. Their structural and relative stereochemical details are confirmed through single crystal X-ray diffraction and various spectroscopic techniques. sigmaaldrich.com

Spirocyclopentane Oxindoles and Related Analogues

Spirocyclopentane oxindoles constitute a notable subgroup within spirocyclic oxindoles. nih.gov The Michael addition/cyclization strategy, often relying on hydrogen bonding catalysis, is a widely adopted method for their synthesis. wikipedia.org Organocatalytic asymmetric [3+2] cycloaddition reactions, involving methyleneindolinones and allylic compounds, have been developed to produce complex spirocyclopentaneoxindoles with exceptional enantioselective control. nih.gov

The reaction of alkylisocyanides, dialkyl acetylenedicarboxylates, and 3-phenacylideneoxindole can yield functionalized spiro[cyclopentane-1,3′-indolines]. wikipedia.org Additionally, a DABCO-promoted annulation reaction between alkyl isocyanides and two molecules of this compound can result in the formation of functionalized dispiro[indoline-3,1′-cyclopentane-3′,3′′-indolines]. fishersci.ca Organocascade reactions, specifically those involving oxindole-derived alkenes and bromo-nitropropane derivatives catalyzed by chiral secondary amines, are effective in producing spirooxindole-fused cyclopentanes with excellent stereochemical outcomes. fishersci.ca The asymmetric [3+2] cycloaddition of isatin-derived MBH carbonates with 3-methyleneoxindoles can also lead to 3,3′-cyclopentenyldispirooxindoles, which incorporate two adjacent quaternary spirostereocenters. fishersci.be

Chiral Spiro[pyrrolidin-3,3′-oxindole] Compounds

Spiro[pyrrolidin-3,3′-oxindole] derivatives are considered privileged structures due to their presence in numerous natural alkaloids and synthetic compounds exhibiting significant biological activities. fishersci.senih.govnih.govwikipedia.org Enantioselective organocatalytic approaches, particularly asymmetric catalytic three-component 1,3-dipolar cycloaddition reactions, are key to their synthesis. fishersci.senih.govnih.gov These reactions typically involve methyleneindolinones, aldehydes, and amino esters, carried out in the presence of a chiral phosphoric acid catalyst, yielding products with high enantiopurity and structural diversity. fishersci.senih.govnih.gov Interestingly, the regiochemistry observed in these cycloadditions can sometimes deviate from that predicted by electronic effects, a phenomenon attributed to factors such as favorable π-π stacking interactions. fishersci.senih.govnih.gov Spiro-aziridine oxindoles can also undergo formal [3+2]-annulation reactions with allylsilanes, providing access to 5'-substituted spiro[pyrrolidine-3,3′-oxindoles] and compounds like coerulescine. wikipedia.org The catalytic asymmetric synthesis of CF3-containing spiro-oxindole–pyrrolidine–pyrazolone compounds has been achieved through squaramide-catalyzed 1,3-dipolar cycloaddition. fishersci.ca

Spirocyclic Cyclopropanes Derived from 3-Methyleneoxindoles

The synthesis of enantioenriched spirocyclic cyclopropanes derived from 3-methyleneoxindoles is an active area of research. One method involves a 1,3-dipolar cycloaddition between dimethyl (diazomethyl)phosphonate and 3-ylideneoxindoles, followed by a ring contraction. wikipedia.org Thiourea catalysts, particularly those derived from cinchona alkaloids, are effective in inducing enantioselectivity during the initial pyrazoline formation, with this enantiomeric excess being retained in the subsequent ring contraction. wikipedia.org

Direct cyclopropanation of 3-diazooxindoles represents another significant synthetic pathway, with various diastereoselective methods having been developed. wikipedia.orgfishersci.ca Nickel-catalyzed enantioselective cyclopropanation, which utilizes phenyliodonium (B1259483) ylides to generate free carbenes, allows for the reaction with 3-ylideneoxindoles to produce 3,3′-cyclopropyl spirooxindoles with high yields, diastereomeric ratios (dr), and enantiomeric excesses (ee). wikipedia.orgfishersci.ca Magnesium-catalyzed reactions involving 3-ylidene oxindoles and sulfonium (B1226848) ylides also contribute to the synthesis of these spirocyclic systems. wikipedia.orgfishersci.ca Furthermore, intramolecular C-H arylation of cyclopropanes offers a route to access 3,3′-spirocyclopropyl spirooxindoles. wikipedia.orgfishersci.ca The reaction of cyclic nitrogen N-ylides with 3-methyleneoxindoles can lead to diverse spirooxindole systems, including spiro[cyclopropane-1,3′-indolines]. ontosight.ai Lastly, spiro nitrocyclopropyl oxindoles can be formed through a cascade reaction sequence involving spirocyclization, cyclopropanation, Michael addition, and alkylation of 3-(substituted methylene)oxindoles with 1-bromo-1-nitroethane. service.gov.uk

Tetracyclic Bispirooxindole Architectures

The construction of tetracyclic bispirooxindole architectures has been achieved through an abnormal [3+2]-cycloaddition reaction involving isatin N,N'-cyclic azomethine imine 1,3-dipoles and this compound. nih.govdntb.gov.ua This one-step preparation, facilitated by a catalytic organic base, yields a variety of bispirooxindoles that feature a dinitrogen heterocycle with four adjacent cycles. nih.gov The reaction proceeds under mild conditions, demonstrating high efficiency with excellent yields and diastereoselectivities. nih.gov For instance, yields of up to 95% and diastereoselectivities greater than 99:1 have been reported. nih.gov

Synthesis and Properties of Phosphonyl and Sulfonyl Substituted 3-Methyleneoxindoles

While specific details on phosphonyl-substituted 3-methyleneoxindoles were not extensively detailed in the provided search results, information regarding sulfonyl-substituted oxindoles is available. An example of such a compound is 2-Oxoindoline-5-sulfonyl chloride, which has a PubChem CID of 4962506. fishersci.cafishersci.ca This compound contains a sulfonyl chloride group attached to the oxindole core, indicating the possibility of incorporating sulfonyl functionalities into oxindole derivatives.

Research on 3-(1,3-Diarylallylidene)Oxindoles with Vinyl Linkers

3-(1,3-Diarylallylidene)oxindoles, characterized by a vinyl linker at the 3-methylene position, are valuable derivatives in medicinal chemistry and have garnered significant attention from synthetic chemists. mdpi.commdpi-res.com Several synthetic methods have been developed for their preparation. mdpi.commdpi-res.com

Synthetic Approaches:

Palladium-Catalyzed Tandem Reactions: An efficient three-component tandem reaction has been developed for the stereoselective synthesis of 3-(1,3-diarylallylidene)oxindoles. acs.orgacs.orgnih.gov This method combines Sonogashira, Heck, and Suzuki-Miyaura reactions. acs.orgacs.orgnih.gov Stereoselective control for both (E)- and (Z)-isomers is achievable by altering the phosphine (B1218219) ligand and controlling reaction temperature. acs.orgacs.org For example, (3E)-isomers can be obtained with excellent stereoselectivity using PPh3 at high temperatures, while (3Z)-isomers can be preferentially formed with moderate stereoselectivity using t-BuXPhos at lower temperatures. acs.org

Non-Palladium-Catalyzed Stepwise Approaches: Two novel stepwise synthetic approaches from oxindole have been developed to overcome limitations of palladium-catalyzed reactions, particularly regarding substrate scope. mdpi.commdpi-res.com These strategies, namely Knoevenagel/allylic oxidation/Wittig and Knoevenagel/aldol/dehydration, allow for the synthesis of various 3-(1,3-diarylallylidene)oxindoles, including those with palladium-sensitive functional groups like iodoaryl moieties. mdpi.commdpi-res.com

Stereoselectivity Data for Palladium-Catalyzed Synthesis of 3-(1,3-Diarylallylidene)Oxindoles acs.org

| Ligand | Temperature | Isomer Preference | Stereoselectivity |

| PPh | High | (3E)-isomer | Excellent |

| t-BuXPhos | Lower | (3Z)-isomer | Moderate |

Asymmetric Synthesis of γ-Lactam Derivatives via this compound Intermediates

The asymmetric synthesis of γ-lactam derivatives has been successfully achieved using this compound intermediates through a chiral thiourea-catalyzed Michael/ring-reorganization cyclization. researchgate.netrsc.orgrsc.orgresearchgate.net This method involves the reaction of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones, efficiently producing a range of optically pure γ-lactams. researchgate.netrsc.orgrsc.org The process yields products in good to excellent yields, accompanied by high diastereoselectivity and enantioselectivity. researchgate.netrsc.orgrsc.orgresearchgate.net For instance, yields typically range from 60% to 86%, with excellent stereoselectivity (up to 20:1 dr and >99% ee). researchgate.netrsc.org Gram-scale experiments have confirmed the scalability of this reaction without compromising yield or stereoselectivity. rsc.org

Asymmetric Synthesis of γ-Lactams via this compound Intermediates researchgate.netrsc.org

| Reaction Type | Catalyst | Yield Range | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| Michael/ring-reorganization cyclization | Chiral thiourea | 60-86% | Up to 20:1 | >99% |

Applications of 3 Methyleneoxindole in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

3-Methyleneoxindole and its derivatives are recognized as pivotal intermediates for the assembly of intricate molecular structures. researchgate.net Their utility stems from their capacity to participate in a variety of bond-forming reactions that allow for the rapid construction of molecular complexity from relatively simple precursors. umich.edu Chemists have employed 3-methyleneoxindoles as foundational synthons in domino and multicomponent reactions, enabling the efficient synthesis of diverse heterocyclic and carbocyclic systems. beilstein-journals.orgresearchgate.net

A notable example of its application is in the construction of complex 3,4-fused spirooxindole frameworks. chemrxiv.orgresearchgate.net A visible-light-mediated strategy has been developed that facilitates a formal [4+2] cycloaddition of 3-methyleneoxindoles without requiring pre-functionalization of the C4 position. researchgate.net This method, utilizing a cerium catalyst, yields intricate spirooxindoles with four contiguous chiral centers, demonstrating a powerful approach to building complex architectures with high precision. chemrxiv.orgresearchgate.net The ability to use sunlight as the light source and the scalability of the reaction further underscore its practical utility in synthesizing complex molecules. chemrxiv.org This strategy provides a novel pathway for creating molecular frameworks that are otherwise challenging to access. researchgate.net

Strategies for the Construction of Chiral Compounds and Defined Stereocenters

The synthesis of chiral compounds with specific stereochemistry is a central goal of organic chemistry. This compound serves as an excellent substrate for various stereoselective transformations, enabling the controlled formation of multiple stereocenters, including challenging spiro-quaternary centers. umich.edursc.org Both diastereoselective and enantioselective methods have been extensively developed to access a rich diversity of optically active spirooxindoles. researchgate.net

Diastereoselectivity is often achieved in reactions involving 3-methyleneoxindoles, particularly in cycloaddition and domino reactions where the approach of the reactants is sterically and electronically controlled. researchgate.netsemanticscholar.org One of the most effective methods for constructing spiropyrrolidinyl oxindoles with high diastereoselectivity is the 1,3-dipolar cycloaddition of azomethine ylides with the exocyclic double bond of 3-methyleneoxindoles. rsc.orgsemanticscholar.org These reactions, often performed as three-component processes, can generate multiple stereocenters in a single step with excellent control over the relative configuration. semanticscholar.org For instance, the reaction between 1,2,3,4-tetrahydroisoquinoline, isatins, and 3-phenacylideneoxindoles affords complex dispirooxindoles with high regio- and diastereoselectivity. rsc.orgsemanticscholar.org

Similarly, visible-light-driven [4+2] cycloadditions have proven to be highly diastereoselective, producing 3,4-fused spirooxindoles with a diastereomeric ratio often exceeding 20:1. researchgate.net The reaction proceeds with excellent chemo- and regioselectivity, highlighting the controlled nature of this synthetic strategy. chemrxiv.org High diastereoselectivity has also been reported in phosphine-catalyzed [3+2] annulations and base-promoted multicomponent reactions, demonstrating the broad applicability of 3-methyleneoxindoles in diastereoselective synthesis. beilstein-journals.orgresearchgate.net

| Reaction Type | Reactants | Catalyst/Promoter | Product | Diastereomeric Ratio (d.r.) / Selectivity | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | 3-Methyleneoxindoles | CeCl₃, Visible Light | 3,4-Fused Spirooxindoles | > 20:1 | chemrxiv.orgresearchgate.net |

| [3+2] Cycloaddition | 3-Phenacylideneoxindoles, Isatins, 1,2,3,4-Tetrahydroisoquinoline | None (Heat) | Dispiro[indoline-3,1'-pyrrolo[2,1-a]isoquinoline-3',3''-indolines] | High Diastereoselectivity | rsc.orgsemanticscholar.org |

| Three-Component Reaction | 3-Ethoxycarbonylmethyleneoxindoles, Dimedone, Isatins, Ammonium Acetate (B1210297) | Piperidine | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | High Diastereoselectivity | beilstein-journals.org |

| [3+2] Annulation | Morita-Baylis-Hillman (MBH) Carbonates, Oxindole-Chromones | Phosphine (B1218219) | Chromone-Spiroindolinone-Cyclopentenes | Good to Excellent | researchgate.net |

| Domino Reaction | N-Phenacylbenzothiazolium Bromides, 3-Methyleneoxindoles | Triethylamine | Spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines] | High Diastereoselectivity | rsc.org |

The development of enantioselective catalytic methods has enabled access to highly enantioenriched spirooxindoles from this compound precursors. researchgate.net Organocatalysis has emerged as a particularly powerful tool in this domain. acs.org For example, an asymmetric three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters can be catalyzed by a chiral phosphoric acid. acs.org This reaction furnishes spiro[pyrrolidin-3,3′-oxindole] derivatives with high yields and excellent stereoselectivities, reaching up to 98% enantiomeric excess (ee). acs.org

Another successful strategy involves the asymmetric [3+2] annulation of isatin-derived Morita-Baylis-Hillman (MBH) carbonates with 3-methyleneoxindoles, catalyzed by a chiral tertiary amine. acs.orgresearchgate.net This method provides dispirooxindole frameworks with exceptional enantioselective control. acs.orgresearchgate.net Furthermore, bifunctional catalysts, such as diaminocyclohexane-derived thioureas, have been employed in aza-Michael/Mannich cascade reactions. researchgate.netresearchgate.net This approach facilitates the highly enantioselective synthesis of 3,3'-spirooxindole γ-lactams possessing three contiguous stereocenters, with enantioselectivities often greater than 99% ee. researchgate.net These organocatalytic methods represent efficient and robust routes for constructing complex chiral molecules. researchgate.netrsc.org

| Reaction Type | Reactants | Catalyst Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aza-Michael/Mannich Cascade | Methyleneindolinones, α-Imine-β-oxobutanamides | Bifunctional Thiourea (B124793) | 3,3'-Spirooxindole γ-Lactams | Up to >99% | researchgate.netresearchgate.net |

| [3+2] Cycloaddition | Methyleneindolinones, Aldehydes, Amino Esters | Chiral Phosphoric Acid | Spiro[pyrrolidin-3,3'-oxindoles] | Up to 98% | acs.org |

| [3+2] Annulation | Isatin-Derived MBH Carbonates, 3-Methyleneoxindoles | Chiral Tertiary Amine | 3,3'-Cyclopentenyldispirooxindoles | High Enantiocontrol | acs.orgresearchgate.net |

| Michael/Ring-Reorganization | 3-Methyleneoxindoles, N-(p-toluenesulfonyl)-α-amino Ketones | Chiral Thiourea | Chiral γ-Lactams | >99% | rsc.orgrsc.org |

Enabling the Construction of Fused and Bridged Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal partner in cycloaddition reactions for forging fused and bridged ring systems, which are common motifs in natural products. beilstein-journals.orgresearchgate.netresearchgate.net These reactions often proceed through cascade or domino pathways, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity and the efficient assembly of polycyclic architectures. researchgate.netacs.org

A significant advancement in the synthesis of fused heterocyclic systems is the direct construction of 3,4-fused spirooxindoles. chemrxiv.orgresearchgate.net Traditional methods often require high temperatures or pre-functionalized starting materials. researchgate.net However, a recently developed visible-light-mediated strategy enables a formal [4+2] cycloaddition at the unactivated C4 position of the this compound core. chemrxiv.orgresearchgate.net This reaction, catalyzed by cerium(III) chloride under mild, alkaline conditions, creates a fused six-membered ring onto the oxindole (B195798) scaffold, generating a complex 3,4-fused spirooxindole framework. chemrxiv.org This process is highly regio- and chemoselective and establishes four contiguous stereocenters with excellent diastereoselectivity. chemrxiv.orgresearchgate.net The ability to utilize direct sunlight makes this an accessible and practical method for synthesizing these valuable heterocyclic systems. researchgate.net

3-Methyleneoxindoles are extensively used to synthesize spirocyclic lactams and other nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net The aza-Michael/Mannich cascade reaction is a powerful method for producing enantioenriched 3,3'-spirooxindole γ-lactams. researchgate.netresearchgate.net This reaction, involving α-imine-β-oxobutanamides and methyleneindolinones, is catalyzed by a bifunctional thiourea catalyst and results in products with high diastereoselectivity and excellent enantioselectivity. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions are a mainstay for creating five-membered nitrogen heterocycles spiro-fused to the oxindole core. rhhz.netccspublishing.org.cn The reaction of 3-methyleneoxindoles with in situ generated azomethine ylides is a primary route to the spiro[indoline-3,2'-pyrrolidine] skeleton, a core structure found in many alkaloids. rhhz.netccspublishing.org.cn These cycloadditions can be performed as one-pot, three-component reactions, for example, using benzylamines, isatins, and an electron-deficient alkyne, to afford functionalized dihydrospiro[indoline-3,2'-pyrroles] with high diastereoselectivity. rhhz.net Similarly, reacting 3-methyleneoxindoles with azoalkenes via an aza-Diels-Alder reaction yields functionalized spiro[indoline-3,3'-pyridazin]-2-ones. researchgate.net These methods showcase the versatility of this compound in constructing a diverse range of spirolactams and related N-heterocycles.

Access to Oxo-Bispirooxindole Derivatives

This compound serves as a key precursor in the synthesis of complex oxo-bispirooxindole frameworks, which are characterized by two spiro-fused oxindole moieties. These structures are of significant interest in medicinal chemistry. Various synthetic strategies have been developed to access these derivatives, often employing cycloaddition reactions.

One notable method is the palladium-catalyzed ring-opening oxo-formal [3+2]-cycloaddition of spirovinylcyclopropyl oxindole with a 3-oxindole derivative. acs.org This protocol effectively constructs the oxo-bispirooxindole core, achieving good yields of up to 82% and excellent diastereoselectivities (up to 20:1 dr). acs.org

Another approach involves a domino Michael addition/aldol (B89426) reaction between 3-substituted oxindoles and 3-methyleneoxindoles. rsc.org This reaction, facilitated by a bifunctional thiourea catalyst, is a hydrogen-bonding-catalyzed strategy that has been widely used to access spirocyclopentane oxindoles, including bispirooxindole systems. rsc.org Furthermore, base-catalyzed abnormal [3+2]-cycloaddition reactions between isatin (B1672199) N,N′-cyclic azomethine imine 1,3-dipoles and this compound provide a direct, one-step construction of tetracyclic bispirooxindoles. rsc.org

A [3+2] annulation method using isatin-derived Morita-Baylis-Hillman (MBH) carbonates and p-quinone methides, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), has also been developed to synthesize bispiro(oxindole) derivatives with good yields and high diastereoselectivity. researchgate.net

Table 1: Selected Synthetic Routes to Oxo-Bispirooxindole Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Palladium-Catalyzed Ring-Opening Formal [3+2]-Cycloaddition | Spirovinylcyclopropyl oxindole, 3-Oxindole derivative | Palladium catalyst | Good yields (up to 82%), excellent diastereoselectivity (>20:1) acs.org |

| Domino Michael Addition/Aldol Reaction | 3-Substituted oxindole, this compound | Bifunctional thiourea catalyst | Forms bispirooxindoles via spirocyclopentane intermediates rsc.org |

| Base-Catalyzed Abnormal [3+2]-Cycloaddition | Isatin N,N′-cyclic azomethine imine 1,3-dipole, this compound | Base catalyst | One-step synthesis of tetracyclic bispirooxindoles rsc.org |

| [3+2] Annulation | Isatin-derived MBH carbonate, p-Quinone methide | 4-dimethylaminopyridine (DMAP) | Good yields (up to 87%), high diastereoselectivity (>20:1) researchgate.net |

Synthesis of Tetrahydrocarboline-Containing Spirooxindoles

The fusion of a spirooxindole core with a tetrahydrocarboline moiety creates a class of compounds with significant therapeutic potential, notably in the development of antimalarial agents. acs.org this compound and its precursors are instrumental in constructing these intricate molecular architectures.

A highly effective method is the diastereoselective and regioselective three-component 1,3-dipolar cycloaddition. researchgate.netdntb.gov.ua This reaction can involve isatins (which generate the oxindole core), tetrahydrocarbolines, and a third component like 5-(2-nitroaryl)-2,4-dienones. dntb.gov.ua This approach provides a concise pathway to functionalized tetrahydrocarboline-containing spirooxindoles. researchgate.netdntb.gov.ua

In a specific application, the synthesis of spirotetrahydro-β-carbolines, a class of potent antimalarial compounds, involves the cyclization of (S)-2-(1H-Indol-3-yl)-1-methylethylamine with 5-chloroisatin (B99725) in the presence of an acid catalyst. acs.org This reaction directly forges the spiro-linkage, creating the active (1R,3S) enantiomer, which has demonstrated curative efficacy in malaria mouse models. acs.org The development of these spiroindolones highlights the importance of this synthetic route in medicinal chemistry programs. acs.org

Table 2: Synthesis of Tetrahydrocarboline-Containing Spirooxindoles

| Reaction Type | Starting Materials | Product Class | Significance |

| Three-Component 1,3-Dipolar Cycloaddition | Isatins, Tetrahydrocarbolines, 5-(2-nitroaryl)-2,4-dienones | Functionalized tetrahydrocarboline-fused spirooxindoles dntb.gov.ua | Concise and diastereoselective synthesis of complex polycyclic systems. researchgate.netdntb.gov.ua |

| Acid-Catalyzed Cyclization | (S)-2-(1H-Indol-3-yl)-1-methylethylamine, 5-Chloroisatin | Spirotetrahydro-β-carbolines (Spiroindolones) acs.org | Led to potent and orally efficacious antimalarial compounds like NITD609. acs.org |

Role as a Privileged Synthon in Medicinal Chemistry Programs

This compound and its derivatives are considered privileged synthons in both medicinal and organic synthesis. researchgate.net The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. rsc.orgresearchgate.net The spirooxindole core, readily accessible from this compound, is a prime example of such a scaffold, appearing in numerous bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net

The high reactivity of the exocyclic double bond in this compound makes it an exceptionally versatile building block for constructing complex molecular architectures through various transformations, including multicomponent reactions and catalytic asymmetric cycloadditions. scispace.comresearchgate.net This reactivity allows for the generation of diverse libraries of chiral molecules that mimic the structural features of naturally occurring bioactive compounds, which is crucial for structure-activity relationship (SAR) studies in drug development programs. researchgate.netrsc.org

Development of Scaffolds for Pharmaceutically Relevant Molecules

The utility of this compound as a privileged synthon is demonstrated by its application in building a wide array of scaffolds with established pharmaceutical relevance. researchgate.netresearchgate.net These scaffolds form the core of molecules designed for various therapeutic targets.

One of the most prominent scaffolds is the 3,3'-pyrrolidinyl-spirooxindole unit. rsc.orgresearchgate.net This motif is the core of a large family of natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including antitumor and anti-inflammatory properties. rsc.org Its synthesis often relies on [3+2] cycloaddition reactions where this compound acts as the dipolarophile.

Furthermore, 3-methyleneoxindoles are key starting materials in organocascade reactions to produce highly substituted spirocyclopentane oxindoles . researchgate.netumich.edu These complex structures, often containing multiple contiguous stereocenters, are of significant interest for developing new pharmaceutical agents. umich.edu For instance, a triple organocascade reaction using methyleneoxindoles, aliphatic aldehydes, and α,β-unsaturated aldehydes can generate fused tetracyclic skeletons with excellent stereoselectivity. researchgate.net

The synthesis of tetrahydrocarboline-containing spirooxindoles , as detailed previously, is another prime example of scaffold development. These molecules have been successfully optimized into potent antimalarial drug candidates, demonstrating the power of this synthon to generate lead compounds for treating infectious diseases. acs.orgresearchgate.net The strategic combination of the oxindole and tetrahydrocarboline moieties within a single spirocyclic system has proven to be a highly effective approach in medicinal chemistry. researchgate.netdntb.gov.ua

Biological Activity Mechanisms of 3 Methyleneoxindole

Mechanism-Based Enzyme Inhibition by 3-Methyleneoxindole Conjugatesthis compound (MOI) has garnered therapeutic interest due to its ability to inhibit Glyoxalase I (GxI), an enzyme considered an anti-cancer target. However, MOI itself is chemically reactive, nonpolar, and poorly soluble in water, limiting its direct use as a therapeutic agent due to potential non-selective alkylation of various biomolecules. To overcome these limitations and enhance specificity, conjugates of this compound have been developed as mechanism-based enzyme inhibitors,.

Inhibition of Glyoxalase I through Conjugation with GlutathioneA notable example of a mechanism-based inhibitor is the glutathione-methyleneoxindole conjugate (GSMOI),,. Glyoxalase I (GxI) is a crucial enzyme within the glyoxalase system, responsible for converting methylglyoxal (B44143) (MG) into (S)-D-lactoylglutathione, utilizing glutathione (B108866) (GSH) as a co-substrate,. Methylglyoxal is a highly reactive compound known to induce cell apoptosis, making GxI an attractive target for inhibition to potentially increase cell death, particularly in cancer cells,.